molecular formula C17H23FN2O5S2 B12318626 (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine

(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine

Cat. No.: B12318626
M. Wt: 418.5 g/mol
InChI Key: QSLHZEAZEOOXRS-UHFFFAOYSA-N
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Description

(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a carbonyl group attached to l-methionine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of 4-fluorophenylsulfonyl chloride: This is achieved by reacting 4-fluoroaniline with chlorosulfonic acid.

    Synthesis of piperidine-4-carbonyl chloride: Piperidine is reacted with phosgene to form piperidine-4-carbonyl chloride.

    Coupling reaction: The 4-fluorophenylsulfonyl chloride is reacted with piperidine-4-carbonyl chloride in the presence of a base to form (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride.

    Final coupling with l-methionine: The (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is then reacted with l-methionine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated sulfonyl groups on biological systems. It can also serve as a probe to investigate the role of piperidine and methionine derivatives in various biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with various enzymes or receptors, while the piperidine ring and methionine moiety can modulate its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)glycine
  • (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)alanine

Uniqueness

Compared to similar compounds, (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine stands out due to the presence of the methionine moiety. This can impart unique biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23FN2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)

InChI Key

QSLHZEAZEOOXRS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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